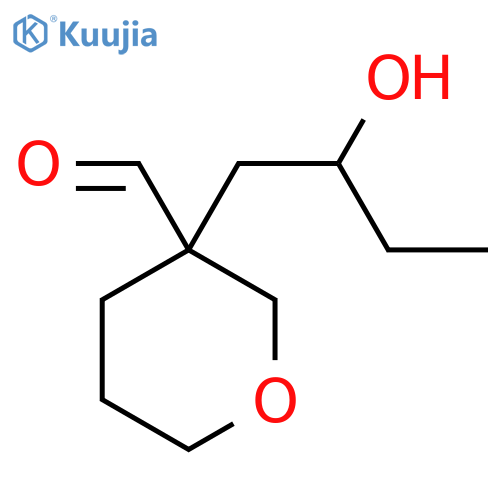

Cas no 1999202-89-9 (3-(2-hydroxybutyl)oxane-3-carbaldehyde)

1999202-89-9 structure

商品名:3-(2-hydroxybutyl)oxane-3-carbaldehyde

3-(2-hydroxybutyl)oxane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(2-hydroxybutyl)oxane-3-carbaldehyde

- 1999202-89-9

- EN300-1621229

-

- インチ: 1S/C10H18O3/c1-2-9(12)6-10(7-11)4-3-5-13-8-10/h7,9,12H,2-6,8H2,1H3

- InChIKey: WZTRRAKZBSUAEQ-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(C=O)(C1)CC(CC)O

計算された属性

- せいみつぶんしりょう: 186.125594432g/mol

- どういたいしつりょう: 186.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.5Ų

3-(2-hydroxybutyl)oxane-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1621229-0.05g |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1621229-0.5g |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1621229-1000mg |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 1000mg |

$1272.0 | 2023-09-22 | ||

| Enamine | EN300-1621229-50mg |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 50mg |

$1068.0 | 2023-09-22 | ||

| Enamine | EN300-1621229-500mg |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 500mg |

$1221.0 | 2023-09-22 | ||

| Enamine | EN300-1621229-2.5g |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1621229-5.0g |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1621229-10.0g |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1621229-250mg |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 250mg |

$1170.0 | 2023-09-22 | ||

| Enamine | EN300-1621229-10000mg |

3-(2-hydroxybutyl)oxane-3-carbaldehyde |

1999202-89-9 | 10000mg |

$5467.0 | 2023-09-22 |

3-(2-hydroxybutyl)oxane-3-carbaldehyde 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1999202-89-9 (3-(2-hydroxybutyl)oxane-3-carbaldehyde) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量